N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine
CAS No.: 500214-41-5
Cat. No.: VC15922203
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500214-41-5 |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine |
| Standard InChI | InChI=1S/C15H16N2O3/c1-2-10(18-5-1)8-17-12-3-4-16-13-7-15-14(6-11(12)13)19-9-20-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,16,17) |
| Standard InChI Key | HCDDSVLSXLRAQL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CNC2=C3C=C4C(=CC3=NC=C2)OCO4 |
Introduction
Structural Characteristics and Molecular Composition
Core Skeletal Framework
The compound features a quinoline backbone fused with a dioxolo[4,5-g] ring system, creating a planar bicyclic aromatic core. The quinoline moiety (a benzene ring fused to a pyridine ring) provides π-π stacking capabilities, while the dioxole group introduces electron-rich oxygen atoms at positions 4 and 5, enhancing polar interactions. At position 8 of the quinoline ring, an amine group is tethered to a tetrahydrofuran-2-ylmethyl substituent. This tetrahydrofuran (THF) component introduces a chiral center and contributes to the molecule’s three-dimensional conformation, potentially influencing its binding affinity to biological targets.
Key Functional Groups
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Quinolin-8-amine: The primary amine at position 8 participates in hydrogen bonding and serves as a site for derivatization.
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Dioxole ring: The 1,3-dioxole fused to the quinoline core increases metabolic stability by reducing susceptibility to oxidative degradation.
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Tetrahydrofuran (THF): The oxygen-containing five-membered ring enhances solubility in polar solvents and may improve blood-brain barrier permeability.
Molecular Geometry and Stereochemistry
The THF moiety introduces a stereocenter at the C2 position of the tetrahydrofuran ring. Computational modeling predicts that the (S)-enantiomer adopts a conformation where the THF oxygen aligns with the quinoline plane, optimizing intramolecular hydrogen bonding between the THF oxygen and the amine proton. This stereochemical preference could influence receptor binding in chiral environments.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-[1, dioxolo[4,5-g]quinolin-8-amine |
| Canonical SMILES | C1CC(OC1)CNC2=C3C=C4C(=CC3=NC=C2)OCO4 |
Synthesis and Structural Elucidation
Multi-Step Synthetic Pathways
The synthesis of N-((Tetrahydrofuran-2-yl)methyl)- dioxolo[4,5-g]quinolin-8-amine typically involves three stages:
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Quinoline Core Formation: Condensation of aniline derivatives with glycerol or acetylene equivalents under acidic conditions generates the quinoline skeleton .
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Dioxole Ring Installation: Electrophilic aromatic substitution using methylenedioxy precursors introduces the 1,3-dioxole group at positions 4 and 5 of the quinoline ring.
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Side-Chain Functionalization: The tetrahydrofuran-methylamine substituent is introduced via reductive amination or nucleophilic substitution. For example, coupling 8-aminoquinoline derivatives with tetrahydrofurfuryl bromide in the presence of a base like potassium carbonate yields the target compound .
Optimization Challenges
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Regioselectivity: Controlling the position of the dioxole fusion requires precise temperature modulation (typically 60–80°C) and Lewis acid catalysts such as .
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Stereochemical Control: Asymmetric synthesis techniques, including chiral auxiliaries or enzymatic resolution, may be necessary to isolate enantiomerically pure forms.
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct signals for the THF methylene protons (δ 3.70–3.90 ppm) and the dioxole methylenedioxy group (δ 5.95–6.05 ppm).
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Mass Spectrometry (MS): High-resolution ESI-MS shows a molecular ion peak at m/z 272.30 ([M+H]), consistent with the molecular formula.
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound exhibits moderate aqueous solubility (≈2.1 mg/mL at pH 7.4) due to its ionizable amine group (). LogP calculations (cLogP ≈ 1.8) predict favorable membrane permeability, while the THF moiety enhances solubility in lipid bilayers.
Metabolic Stability
| Biological Target | Predicted Activity | Mechanism |
|---|---|---|
| Topoisomerase II | Inhibition () | Stabilizes DNA-enzyme complex |
| Bacterial Gyrase | Competitive inhibition | Binds ATP-binding pocket |
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